4-Bromo-2,3-dichlorobenzoic acid CAS number 1257517-66-0
4-Bromo-2,3-dichlorobenzoic acid CAS number 1257517-66-0
An In-Depth Technical Guide to 4-Bromo-2,3-dichlorobenzoic acid
Introduction
4-Bromo-2,3-dichlorobenzoic acid, identified by CAS Number 1257517-66-0, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group and three distinct halogen atoms (one bromine, two chlorine), positions it as a highly functionalized and potentially versatile building block in synthetic chemistry. However, it is crucial to note that as of this writing, 4-Bromo-2,3-dichlorobenzoic acid is a niche research chemical with limited presence in peer-reviewed scientific literature.
This guide, therefore, adopts a holistic and predictive approach. While direct experimental data for this specific isomer is sparse, a wealth of information can be gleaned from closely related structural isomers. By examining the established synthesis, reactivity, and applications of other bromodichlorobenzoic acids and related halogenated aromatics, we can construct a robust and scientifically-grounded framework for understanding and utilizing this compound. This document is intended for researchers, chemists, and drug development professionals who seek to leverage complex halogenated intermediates for the synthesis of novel molecules in pharmaceuticals, agrochemicals, and material science.
Physicochemical and Spectroscopic Profile
The fundamental properties of a molecule are critical for planning its use in synthesis, including solvent selection, reaction conditions, and purification strategies.
Core Properties
The known properties of 4-Bromo-2,3-dichlorobenzoic acid are summarized below, primarily from supplier technical data sheets.
| Property | Value | Source |
| CAS Number | 1257517-66-0 | [1] |
| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |
| Molecular Weight | 269.91 g/mol | [1] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Br | [1] |
| Purity | ≥95% (Typically available) | [1] |
| Storage | Recommended at 4°C | [1] |
Predicted Spectroscopic Characteristics
While specific spectra for this compound are not widely published, we can predict the key features based on its structure. For illustrative purposes, we will reference published data for the closely related isomer, 4-bromo-2-chlorobenzoic acid.
-
¹H NMR: The aromatic region would be expected to show two doublets. The proton at C5 (ortho to bromine) and the proton at C6 (ortho to the carboxylic acid) would couple to each other. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.
-
¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon (C=O) would appear furthest downfield (~165-170 ppm). The four aromatic carbons attached to substituents (C1, C2, C3, C4) would have their chemical shifts dictated by the specific halogen attached, while the two protonated carbons (C5, C6) would appear further upfield. For comparison, the published ¹³C NMR data for 4-bromo-3-chlorobenzoic acid shows signals at δ 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, and 121.1 ppm.[2]
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). This would result in a cluster of peaks for the parent ion, which is a powerful diagnostic tool for confirming the compound's identity.
Synthesis Strategies: A Mechanistic Perspective
No specific, peer-reviewed synthesis protocol for 4-Bromo-2,3-dichlorobenzoic acid is currently available. However, its structure suggests several plausible synthetic routes based on well-established organometallic and aromatic chemistry principles. The choice of strategy depends on the availability and cost of the starting materials.
Plausible Synthetic Workflow: From Dichlorotoluene
A logical and cost-effective approach would likely begin with a commercially available dichlorotoluene isomer. The workflow below outlines a potential pathway starting from 2,3-dichlorotoluene.
Caption: A plausible synthetic route to the target compound.
Causality Behind Experimental Choices:
-
Starting Material: 2,3-Dichlorotoluene is chosen as the directing effects of the methyl and chloro groups align to favor substitution at the C4 position. The methyl group is an activating, ortho, para-director, while the chloro groups are deactivating but also ortho, para-directing. The combined effect strongly favors substitution at the less sterically hindered para-position relative to the methyl group.
-
Bromination: N-Bromosuccinimide (NBS) with a radical initiator is a standard choice for benzylic bromination, but for aromatic bromination, a Lewis acid catalyst like FeBr₃ with Br₂ would be used. The choice depends on the desired intermediate. For this pathway, direct aromatic bromination is shown.
-
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are classic, powerful oxidizing agents capable of converting a benzylic methyl group to a carboxylic acid. This step must be robust as the aromatic ring is deactivated by three electron-withdrawing halogens.
Representative Protocol: Oxidation of a Toluene Derivative
The following is a generalized, self-validating protocol for the oxidation step, which is critical in this proposed synthesis.
Objective: To convert a substituted toluene to the corresponding benzoic acid.
Materials:
-
4-Bromo-2,3-dichlorotoluene (1.0 eq)
-
Potassium permanganate (KMnO₄) (3.0-4.0 eq)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Tert-butyl alcohol (as co-solvent, optional)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting toluene and water (and t-butanol if needed for solubility).
-
Addition of Oxidant: Heat the mixture to 80-90°C. Add KMnO₄ portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate is a key visual indicator of reaction progress.
-
Self-Validation Checkpoint: The persistence of the purple permanganate color for over 30 minutes at reflux indicates the reaction is complete.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add sodium bisulfite solution until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces excess KMnO₄ and MnO₂.
-
Isolation: Filter the solution if any solids remain. Transfer the filtrate to a separatory funnel. Acidify the aqueous solution with concentrated HCl until the pH is ~1-2.
-
Precipitation & Extraction: The benzoic acid product should precipitate as a white solid upon acidification. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized (e.g., from ethanol/water) to achieve high purity.
Reactivity and Synthetic Applications
The utility of 4-Bromo-2,3-dichlorobenzoic acid lies in the distinct reactivity of its functional groups, making it a valuable intermediate. Its isomers are known to be used in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for various transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. A protocol for the esterification of the related 4-bromo-2-chlorobenzoic acid involves bubbling dry HCl gas through a methanol solution of the acid.[5]
-
Amide Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine is a standard method for forming amides, which are prevalent in bioactive molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Aryl Halides: Gateway to Complexity
The presence of three halogen atoms at distinct positions offers opportunities for regioselective cross-coupling reactions, a cornerstone of modern drug discovery.
Caption: Use in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insight: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This differential reactivity is the key to selective functionalization. In 4-Bromo-2,3-dichlorobenzoic acid, the C-Br bond is significantly more reactive than the C-Cl bonds. This allows a chemist to perform a cross-coupling reaction selectively at the C4 position (where the bromine is) while leaving the two chlorine atoms untouched for potential subsequent transformations. This makes the molecule a valuable scaffold for building complex, multi-substituted aromatic compounds.
Safety and Handling
While a specific safety data sheet for CAS 1257517-66-0 is not widely available, data from structurally similar compounds, such as 4-bromo-2-chlorobenzoic acid, provides a reliable guide for handling.
-
GHS Hazard Classification: Halogenated benzoic acids are typically classified as acute oral toxins and may cause skin and eye irritation.[6] The GHS pictograms often include "skull and crossbones" (Acute Toxicity) and "exclamation mark" (Irritant).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]
Conclusion and Future Outlook
4-Bromo-2,3-dichlorobenzoic acid represents a potentially powerful, yet underexplored, building block for synthetic chemistry. Its utility is derived from its dense and varied halogenation pattern, which allows for sequential and regioselective functionalization through modern cross-coupling chemistry. The carboxylic acid group provides a reliable anchor point for elongation or incorporation into larger molecular frameworks.
Future research should focus on the definitive characterization of this compound, including detailed NMR, IR, and MS analysis, as well as the publication of a reliable, scalable synthesis protocol. Exploring its differential reactivity in a range of palladium- and copper-catalyzed reactions would unlock its true potential for application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. For scientists in drug discovery, this molecule offers a unique starting point for creating libraries of complex, three-dimensionally diverse aromatic compounds.
References
-
Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. ResearchGate. [Link]
-
4-Bromo-2,3-dichlorobenzoic acid. MySkinRecipes. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-Bromo-2-chlorobenzoic acid | C7H4BrClO2. PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. 4-Bromo-2,3-dichlorobenzoic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-ブロモ-2-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

